

Application Note: Determination of Dimethomorph Residues in Crops by HPLC-MS/MS

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Compound of Interest

Compound Name: *Dimethomorph*

Cat. No.: *B8805810*

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Abstract

This application note details a robust and sensitive method for the quantification of **dimethomorph** residues in various agricultural commodities using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, ensuring high recovery and removal of matrix interferences.[1][2][3] The method is validated across a range of crops, demonstrating excellent linearity, accuracy, precision, and low limits of detection and quantification, making it suitable for routine monitoring and regulatory compliance.

Introduction

Dimethomorph is a systemic morpholine fungicide widely used to control downy mildew and late blight on various crops, including grapes, potatoes, and vegetables.[4][5] Its widespread use necessitates sensitive and reliable analytical methods to monitor its residues in food products to ensure consumer safety and adherence to Maximum Residue Limits (MRLs). HPLC-MS/MS offers superior selectivity and sensitivity for the detection of pesticide residues in complex food matrices.[2] This application note provides a detailed protocol for the analysis of **dimethomorph** in crops, adapted from several validated methods.[5][6][7]

Experimental Protocol

Sample Preparation (QuEChERS Method)

The QuEChERS method provides a simple and effective approach for extracting and cleaning up pesticide residues from food samples.^{[1][8]}

a. Extraction:

- Homogenize a representative sample of the crop (e.g., 10-15 g) into a paste.
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add internal standard solution, if used.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at $\geq 4000 \times g$ for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing d-SPE sorbents. For most crops, a combination of 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA) is effective for removing interferences like organic acids and fatty acids.^[3] For pigmented crops, 150 mg of Graphitized Carbon Black (GCB) may be added to remove chlorophyll and carotenoids.^[3]
- Vortex the tube for 30 seconds.
- Centrifuge at $\geq 4000 \times g$ for 5 minutes.
- Take an aliquot of the supernatant and filter it through a 0.22 μm syringe filter into an autosampler vial.
- The sample is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

a. Chromatographic Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B	Methanol with 0.1% formic acid
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temp.	40 °C
Gradient	Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.

b. Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temp.	150 °C
Desolvation Temp.	400 °C
Gas Flow Rates	Optimized for the specific instrument

c. Multiple Reaction Monitoring (MRM) Transitions:

The detection and quantification of **dimethomorph** are performed in MRM mode. The precursor ion for **dimethomorph** is m/z 388.1.[\[9\]](#)[\[10\]](#)

Precursor Ion (m/z)	Product Ion (m/z)	Function	Collision Energy (eV)
388.1	301.1	Quantifier	24
388.1	165.1	Qualifier	36

Collision energies may require optimization depending on the instrument used.[9]

Method Validation Data

The presented method has been validated in various crop matrices, with key performance parameters summarized below.

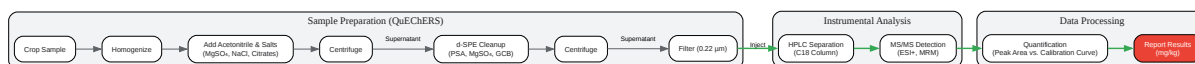
Table 1: Linearity and Limits of Detection/Quantification

Crop Matrix	Linearity Range (mg/L)	Correlation Coefficient (r ²)	LOD (mg/kg)	LOQ (mg/kg)	Reference
Lychee	0.001 - 0.5	1.000	-	-	[2]
Potato	0.05 - 10.0	0.9998	0.02	0.05	[5]
Taro	-	-	-	0.01	[7]
Pepper	-	-	-	0.01	[6]
Vegetables (general)	-	-	<0.01	<0.01	[11]
Water	0.01 - 0.25 ng/mL	~0.9975	0.01 µg/kg	0.05 µg/kg	[12]

Table 2: Recovery and Precision (RSD)

Crop Matrix	Fortification Level (mg/kg)	Average Recovery (%)	RSD (%)	Reference
Lychee	0.01, 0.1, 1.0	85-105	2.1-7.8	[1]
Potato	0.05, 0.5, 5.0	76.61 - 109.11	-	[5]
Taro	0.01, 0.1	83 - 108	1 - 11	[7]
Pepper	0.01, 0.1	76.4 - 101.9	≤4	[6]
Tomato, Cucumber, Onion	0.01, 0.1	81 - 96	≤9	[11]
Animal Tissues (general)	0.01, 0.1	70 - 110	<20	[4]

Workflow and Pathway Diagrams



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Caption: Workflow for **Dimethomorph** Residue Analysis.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the determination of **dimethomorph** residues in a variety of crop matrices. The utilization of the QuEChERS protocol for sample preparation ensures efficiency and high recovery rates. The method's performance, as demonstrated by the validation data, meets the stringent requirements for pesticide residue analysis in food safety and quality control laboratories.

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